REACTION_CXSMILES
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[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>C(Cl)Cl>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])=[CH:4][CH:3]=1
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Name
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|
Quantity
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25.42 g
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Type
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reactant
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Smiles
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OC1=CC=C(C=C1)S
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
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|
Quantity
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20.2 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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39.2 g
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Type
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reactant
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Smiles
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BrCC(=O)OC(C)(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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by reacting at room temperature for an hour
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Type
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CUSTOM
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Details
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After completion of the reaction
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Type
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WASH
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Details
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the reaction mixture was washed with 3 times with 1N-HCl and once with saturated sodium chloride aqueous solution
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Type
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DRY_WITH_MATERIAL
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Details
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After the organic phase was dried over magnesium sulfate, methylene chloride
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Type
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DISTILLATION
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Details
|
was distilled off
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Name
|
|
Type
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product
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Smiles
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OC1=CC=C(C=C1)SCC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |